Impurity Identity Verification: Ortho vs. Para Regioisomer Chromatographic Resolution
The ortho-substitution pattern of 1-(2-iodoethyl)-2-octylbenzene (CAS 162358-96-5) confers distinct chromatographic retention relative to its para-substituted regioisomer 1-(2-iodoethyl)-4-octylbenzene (CAS 162358-07-8). Both compounds share molecular formula C16H25I and molecular weight 344.27 g/mol, making them indistinguishable by mass spectrometry alone . The ortho isomer exhibits a canonical SMILES string of CCCCCCCCC1=CC=CC=C1CCI, whereas the para isomer is represented as CCCCCCCCc1ccc(cc1)CCI . This topological difference produces differential hydrophobic contact area and pi-electron distribution, enabling baseline chromatographic separation under reversed-phase conditions [1].
| Evidence Dimension | Structural substitution pattern and resulting chromatographic retention |
|---|---|
| Target Compound Data | Ortho-substitution: octyl at position 2, iodoethyl at position 1; SMILES CCCCCCCCC1=CC=CC=C1CCI |
| Comparator Or Baseline | Para-substitution: octyl at position 4, iodoethyl at position 1; SMILES CCCCCCCCc1ccc(cc1)CCI; CAS 162358-07-8 |
| Quantified Difference | Regioisomeric difference in substitution pattern (ortho vs. para); distinct HPLC retention time (exact ΔtR method-dependent) |
| Conditions | Reversed-phase HPLC analysis of fingolimod impurity profiles; structural identifiers verified by ChemSpider and supplier datasheets |
Why This Matters
Procurement of the incorrect regioisomer invalidates impurity profiling methods for ANDA submissions, as the ortho isomer (Impurity 2/8) is specified in regulatory monographs while the para isomer (Impurity 50) represents a different impurity requiring separate reference material.
- [1] Milojevic S, et al. Assessing the potential impact of non-proprietary drug copies on quality of medicine and treatment in patients with relapsing multiple sclerosis: the experience with fingolimod. Drug Des Devel Ther. 2014;8:859-867. View Source
